5-Chloro-N,2-dimethylaniline hydrochloride
Overview
Description
5-Chloro-N,2-dimethylaniline hydrochloride: is an organic compound with the molecular formula C₈H₁₁Cl₂N. It is a derivative of aniline, featuring a chloro group at the 5-position and two methyl groups at the N and 2-positions. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents .
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-N,2-dimethylaniline hydrochloride is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules .
Biology and Medicine: It can be used as a precursor for the synthesis of drugs with various therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its role as an intermediate makes it valuable in the manufacturing of a wide range of products .
Mechanism of Action
Pharmacokinetics
Based on its chemical structure, it is likely to be well-absorbed in the gastrointestinal tract . The compound’s bioavailability, metabolism, and excretion patterns remain to be determined.
Action Environment
The action, efficacy, and stability of 5-Chloro-N,2-dimethylaniline Hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes. For instance, the compound’s storage temperature should be ambient .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N,2-dimethylaniline hydrochloride can be achieved through several methods. One common approach involves the alkylation of 5-chloro-2-nitroaniline followed by reduction and subsequent methylation. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst, followed by methylation using methyl iodide in the presence of a base like sodium carbonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and methylation, followed by purification through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N,2-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Comparison with Similar Compounds
N,N-Dimethylaniline: A similar compound with two methyl groups attached to the nitrogen atom of aniline.
5-Chloro-2-methylaniline: A compound with a chloro group at the 5-position and a methyl group at the 2-position of aniline.
Uniqueness: 5-Chloro-N,2-dimethylaniline hydrochloride is unique due to the presence of both chloro and methyl groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
5-chloro-N,2-dimethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(9)5-8(6)10-2;/h3-5,10H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQVPSIEKHCIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675167 | |
Record name | 5-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-18-0 | |
Record name | Benzenamine, 5-chloro-N,2-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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